molecular formula C15H16N2O4 B3238696 4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid CAS No. 1416439-80-9

4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid

Cat. No.: B3238696
CAS No.: 1416439-80-9
M. Wt: 288.3 g/mol
InChI Key: WNJYJAZCOPNBNO-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid is a chemical compound with the molecular formula C15H16N2O4 and a molecular weight of 288.3 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group in its structure makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of quinoline-6-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

While specific industrial production methods for 4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

    Amides and Esters: Formed through coupling reactions with the carboxylic acid group.

    Free Amines: Obtained after deprotection of the Boc group.

Scientific Research Applications

4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid largely depends on its derivatives and the specific biological targets they interact with. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes or interfere with DNA replication in pathogens . The Boc-protected amino group can be deprotected to reveal the active amine, which can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxycarbonylamino)quinoline-6-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. This protecting group can be selectively removed under mild conditions, allowing for the controlled introduction of the free amine functionality in subsequent reactions. This makes it a versatile intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-12-6-7-16-11-5-4-9(13(18)19)8-10(11)12/h4-8H,1-3H3,(H,18,19)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJYJAZCOPNBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=C(C=CC2=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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